5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde
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Overview
Description
5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of methoxy, methyl, phenyl, and carbaldehyde functional groups attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and benzaldehyde derivatives.
Formation of Benzofuran Core: The key step involves the formation of the benzofuran core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylbenzofuran: Lacks the methoxy and carbaldehyde groups, resulting in different chemical properties and reactivity.
5-Methoxybenzofuran: Lacks the methyl, phenyl, and carbaldehyde groups, leading to different biological activities.
6-Formylbenzofuran: Lacks the methoxy, methyl, and phenyl groups, affecting its chemical behavior and applications
Uniqueness
5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and exploration of various biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-17(12-6-4-3-5-7-12)14-9-15(19-2)13(10-18)8-16(14)20-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDELYQWIZDKRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)OC)C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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